molecular formula C₉H₁₆BrNO₂ B1146111 Scopoline Methobromide CAS No. 845870-40-8

Scopoline Methobromide

货号: B1146111
CAS 编号: 845870-40-8
分子量: 250.13
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Scopoline Methobromide, also known as scopolamine methobromide, is a quaternary ammonium salt resulting from the reaction of the amino group of scopolamine with methyl bromide. It is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. This compound is used in various medical applications, including the treatment of peptic ulcers, nausea, vomiting, and motion sickness .

准备方法

Synthetic Routes and Reaction Conditions

Scopoline Methobromide is synthesized by reacting scopolamine with methyl bromide. The reaction involves the methylation of the amino group in scopolamine, resulting in the formation of the quaternary ammonium salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of scopolamine, followed by its reaction with methyl bromide. The product is then purified and crystallized to obtain high-purity this compound .

化学反应分析

Types of Reactions

Scopoline Methobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Scopoline Methobromide has various scientific research applications, including:

作用机制

Scopoline Methobromide acts as a muscarinic antagonist by blocking the muscarinic acetylcholine receptors. This action prevents the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. The compound interferes with the communication between the vestibular system and the vomiting center in the brain, thereby preventing nausea and vomiting. It also reduces gastric secretion and inhibits gastrointestinal motility .

相似化合物的比较

Similar Compounds

Uniqueness

Scopoline Methobromide is unique due to its quaternary ammonium structure, which enhances its stability and solubility compared to its parent compound, scopolamine. This structural modification allows for more effective therapeutic applications, particularly in treating motion sickness and gastrointestinal disorders .

生物活性

Scopoline Methobromide, a derivative of scopolamine, is an anticholinergic compound that acts primarily as a muscarinic antagonist. It is structurally similar to atropine and is utilized in various medical applications, particularly for its ability to decrease parasympathetic nervous system activity. This article delves into its biological activity, pharmacodynamics, clinical applications, and research findings.

This compound exerts its effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous systems. The primary receptor subtypes affected include M1 through M5:

  • M1 : Involved in cognitive functions and memory.
  • M2 : Primarily located in the heart, mediating cardiac function.
  • M3 : Associated with glandular secretions and smooth muscle contraction.
  • M4 and M5 : Linked to various neurological functions.

By blocking these receptors, this compound can produce various physiological effects such as reduced secretions, increased heart rate, and sedation .

Pharmacokinetics

The pharmacokinetics of this compound reveal significant variability based on the route of administration. Key parameters include:

ParameterValue
Absorption Varies by route; oral absorption is generally poor .
Volume of Distribution Approximately 141.3 L after IV administration .
Protein Binding Low binding (~30%) in rats; human data limited .
Metabolism Primarily hepatic; metabolites include glucuronides and sulfates .
Half-life Not well characterized; varies with formulation .

1. Antidepressant Potential

Recent studies have highlighted the potential of this compound as an antidepressant. A clinical trial involving patients with Major Depressive Disorder (MDD) demonstrated that scopolamine significantly reduced depression severity compared to placebo, as measured by the Hamilton Depression Rating Scale (HDRS). The study reported a notable remission rate among patients treated with scopolamine .

2. Motion Sickness

This compound is also used to prevent motion sickness due to its anticholinergic properties. By blocking acetylcholine's action in the vestibular system, it helps alleviate nausea and vomiting associated with motion .

3. Diagnostic Use

In diagnostic procedures, this compound has been compared with other agents like pirenzepine for double-contrast barium enema studies. While both drugs showed similar diagnostic performance, this compound induced significant tachycardia and side effects like dry mouth and dizziness .

Study on Depression Treatment

In a randomized controlled trial, 40 patients with MDD were assigned to receive either this compound or placebo alongside citalopram. Results indicated a greater reduction in HDRS scores for the scopolamine group (-17.9 vs. -14.7), suggesting enhanced efficacy in treating depressive symptoms .

Motion Sickness Management

A study evaluated the effectiveness of this compound against placebo in preventing motion sickness during travel. Patients reported significantly fewer episodes of nausea when treated with the drug compared to those receiving placebo, confirming its utility in clinical practice .

Safety Profile

The safety profile of this compound includes common adverse effects such as:

  • Dry Mouth : Reported in approximately 50% of patients treated with scopolamine.
  • Dizziness : Occurred in 40% of cases.
  • Blurred Vision : Also reported by 40% of participants.

No serious adverse events were noted in recent studies, indicating a favorable safety profile when used appropriately .

属性

IUPAC Name

6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPJGZLQZCTDIY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。